
methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
Vue d'ensemble
Description
The compound of interest, methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, is a molecule that appears to be related to a class of compounds that include various substituted pyrazoles and isoxazoles. These compounds are of interest due to their potential biological activities and their use as scaffolds in medicinal chemistry. The papers provided discuss various related compounds, their synthesis, structural elucidation, and potential applications in different fields such as drug design and agriculture.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cycloadditions, condensations, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . Similarly, the synthesis of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates is achieved through reactions between substituted pyrazolidine-3-ones, aldehydes, and methyl methacrylate . These methods highlight the versatility of pyrazole and isoxazole scaffolds for generating diverse compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as NMR and mass spectrometry, complemented by theoretical calculations. For example, the structure of a designer drug with a substituted pyrazole skeleton was determined using NMR spectroscopy and mass spectrometry, supported by predicted (13)C NMR shifts using open access Internet shift prediction programs . Single-crystal X-ray diffraction is another powerful tool used to determine the crystal structure of compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and the reactions they undergo. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into various heterocyclic compounds demonstrates the reactivity of the dicarboxylate group in cyclization reactions . The stereoselective ring opening of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2-a]pyrazole-6,7-dicarboxylates with hydrazine hydrate is another example of the specific reactivity of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the crystallization behavior, melting points, and solubility can be influenced by the presence of different substituents on the pyrazole and isoxazole rings. The electronic properties, such as the HOMO-LUMO gap, can be studied using density functional theory (DFT) to understand the electronic transitions within the molecules . These properties are crucial for the potential application of these compounds in various fields.
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect the life cycle of leishmania and plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Result of Action
Similar pyrazole-bearing compounds have shown significant antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Propriétés
IUPAC Name |
methyl 5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-7(5-11-13(6)2)9-4-8(12-16-9)10(14)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMARBQAIJXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



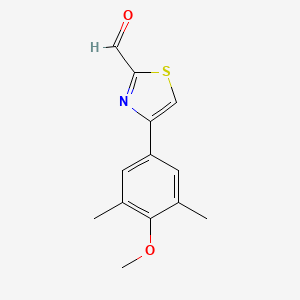

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)
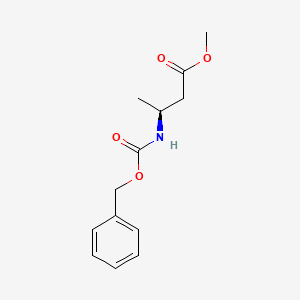

![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
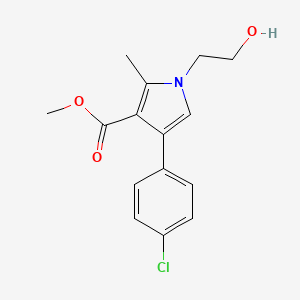
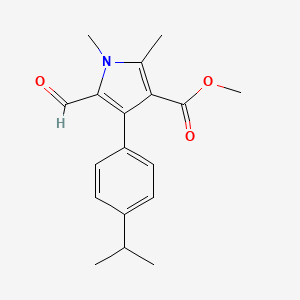
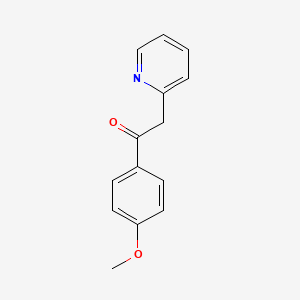


amine hydrochloride](/img/structure/B3022414.png)